Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester

Description

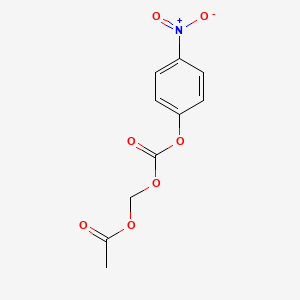

Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester (hypothetical structure inferred from nomenclature) is a carbonate ester featuring two ester groups: an acetyloxy methyl group and a 4-nitrophenyl group. These compounds are often utilized in organic synthesis, pharmaceutical intermediates, and enzyme substrate studies due to their reactivity and spectroscopic properties .

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenoxy)carbonyloxymethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7/c1-7(12)16-6-17-10(13)18-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKLBUHJBIEJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457673 | |

| Record name | Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101623-70-5 | |

| Record name | Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101623-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester typically involves the reaction of 4-nitrophenol with chloroformate derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield 4-nitrophenol and acetic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Reduction: The nitro group can be reduced to an amino group under reducing conditions, such as with hydrogen gas and a metal catalyst.

Common Reagents and Conditions

Hydrolysis: Water or aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

Hydrolysis: 4-nitrophenol and acetic acid.

Substitution: Substituted nitrophenyl derivatives.

Reduction: 4-aminophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Delivery

One of the primary applications of carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester is its potential as a prodrug . Prodrugs are compounds that undergo metabolic conversion to release active pharmaceutical ingredients (APIs). The hydrolysis of the ester bond in this compound can liberate 4-nitrophenol, which may participate in various biochemical pathways, enhancing therapeutic efficacy.

Case Study: Prodrug Development

Research indicates that carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester can be utilized in drug delivery systems. Its ability to release active components upon hydrolysis suggests potential applications in targeted therapy. For instance, studies have shown that the compound can be engineered to improve the solubility and bioavailability of poorly soluble drugs.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in numerous physiological processes including respiration and acid-base balance. Inhibitors of carbonic anhydrase have therapeutic applications in treating conditions such as glaucoma, epilepsy, and cancer .

Enzymatic Activity Studies

In vitro studies have demonstrated that derivatives of carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester exhibit varying degrees of inhibition against CA II. These findings highlight the compound's potential as a lead structure for developing new inhibitors targeting this enzyme .

Organic Synthesis

Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester serves as an important intermediate in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Pathways

The synthesis of this compound typically involves the esterification of carbonic acid derivatives with acetyloxy and 4-nitrophenyl groups. Techniques such as continuous flow reactors and automated systems are often utilized to enhance efficiency and yield during large-scale production.

Mechanism of Action

The mechanism of action of carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester involves the hydrolysis of the ester bond, leading to the release of 4-nitrophenol and acetic acid. The nitrophenyl group can undergo further chemical transformations, depending on the reaction conditions and the presence of specific reagents. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the ester and nitro groups .

Comparison with Similar Compounds

Nitric Oxide-Releasing Aspirin Derivatives (NCX Series)

Example :

- NCX4040 : 2-(Acetyloxy)benzoic acid 4-(nitrooxy methyl)phenyl ester (para isomer)

- Molecular Formula: C₁₆H₁₃NO₇

- Key Features : Combines aspirin’s acetyloxy benzoate core with a nitrooxy methyl group on the para position of the phenyl ring.

- Activity: Releases nitric oxide (NO), inhibiting NF-κB and β-catenin signaling in cancer cells .

Comparison :

- Structural Difference : The target compound is a carbonate ester, whereas NCX4040 is a benzoate ester. Carbonates are generally less acidic than benzoates, affecting hydrolysis rates.

Methyl 2-(Acetyloxy)Benzoate (Aspirin Methyl Ester)

Comparison :

- Ester Type : The target compound is a carbonate, while this is a carboxylate ester. Carbonates typically exhibit slower hydrolysis under physiological conditions.

4-Nitrophenyl p-Toluenesulfonate

Comparison :

- Reactivity : Sulfonate esters (e.g., tosylates) are more reactive toward nucleophiles than carbonates, making them preferred in synthetic chemistry.

- Stability : The target compound’s carbonate backbone may offer greater stability in aqueous environments.

Methyl 3-(4-Nitrophenyl)Acrylate

- Molecular Formula: C₁₀H₉NO₄

- Key Features : Acrylate ester with a conjugated 4-nitrophenyl group.

- Application: UV-active monomer for polymer synthesis and photochemical studies .

Comparison :

- Conjugation : The acrylate’s double bond enhances UV absorption compared to the target compound’s carbonate structure.

- Functionality : The acrylate group enables polymerization, a feature absent in carbonates.

Data Table: Key Properties of Selected Compounds

Hydrolysis and Stability

- Carboxylates vs. Carbonates : Methyl acetylsalicylate (carboxylate) hydrolyzes slower than tosylates but faster than carbonates, which resist enzymatic cleavage in vivo .

- 4-Nitrophenyl Esters : The electron-withdrawing nitro group accelerates hydrolysis in sulfonate esters (e.g., 4-nitrophenyl tosylate) but may stabilize carbonates via resonance .

Biological Activity

Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester, is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H9NO7

Molecular Weight: 241.18 g/mol

Functional Groups: Carbonic acid ester, nitrophenyl group

The compound features a carbonic acid ester functional group, which is crucial for its biological activity. The presence of the 4-nitrophenyl group enhances its chemical reactivity and potential interactions within biological systems.

Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester acts primarily as a prodrug , meaning it undergoes hydrolysis to release active pharmaceutical ingredients. Upon hydrolysis, the compound releases 4-nitrophenol, which can participate in various biochemical pathways, potentially leading to therapeutic effects.

Hydrolysis Reaction

The hydrolysis of the ester bond can be represented as follows:

This reaction is facilitated by enzymes such as esterases and can significantly influence the compound's pharmacokinetics.

Biological Activity

Research indicates that carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester exhibits several biological activities:

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by affecting cellular pathways involved in cancer progression.

- Enzyme Inhibition: The compound has been investigated for its inhibitory effects on carbonic anhydrase II, an enzyme implicated in various physiological processes and diseases.

Case Studies and Research Findings

-

Antitumor Effects:

A study explored the effects of various compounds similar to carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester on human tumor cell lines. The results indicated that certain derivatives showed significant cytotoxicity against melanoma cells, suggesting potential applications in cancer therapy . -

Enzyme Inhibition:

Research involving the inhibition of carbonic anhydrase II demonstrated that compounds with similar structures could effectively inhibit this enzyme. For example, a betulin-derived conjugate exhibited an IC50 value of against human A375 melanoma cells . This highlights the importance of structural modifications in enhancing biological activity.

Applications

The primary applications of carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester include:

- Drug Development: Its prodrug nature makes it a candidate for developing targeted drug delivery systems.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

Comparative Analysis

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester | C10H9NO7 | Prodrug potential; releases active ingredients upon hydrolysis |

| Carbonic acid, methyl 4-nitrophenyl ester | C11H11NO7 | Lacks acetyloxy group; different reactivity profile |

| Acetic acid, 4-nitrophenyl ester | C9H9NO5 | Simpler structure; does not contain carbonic acid moiety |

| Ethyl carbamate | C3H7NO2 | Different functional groups; primarily used in food industry |

Q & A

Q. How can researchers optimize the synthesis of Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester to improve yield and purity?

Methodological Answer: Synthetic routes should prioritize stepwise esterification and nitro group stabilization. For example:

Acetylation Control: Use anhydrous conditions to minimize hydrolysis of the acetyloxy group during synthesis .

Nitro Group Protection: Employ temporary protecting groups (e.g., benzyl or tert-butyl) to prevent undesired side reactions at the 4-nitrophenyl moiety .

Catalytic Efficiency: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates and selectivity .

Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the compound, followed by recrystallization in ethanol for high purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer: Design stability studies with controlled variables:

- Temperature: Incubate samples at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation via HPLC .

- pH Sensitivity: Dissolve in buffers (pH 3–9) and measure hydrolysis rates of the ester and acetyloxy groups .

- Light Exposure: Test photostability under UV (254 nm) and visible light; use amber vials for light-sensitive storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress persists .

- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving this compound’s reactivity?

Methodological Answer: Link experimental design to reaction mechanisms and electronic theory:

- DFT Calculations: Model the electron-withdrawing effect of the nitro group on ester hydrolysis kinetics .

- Steric Effects: Predict reactivity of the acetyloxy methyl group using molecular docking simulations with target enzymes .

- Solvent Polarity: Apply Kamlet-Taft parameters to optimize solvent systems for nucleophilic substitutions .

Q. How can researchers resolve contradictions in reported data on its degradation pathways?

Methodological Answer: Adopt a systematic approach:

Reproducibility Checks: Replicate published protocols under identical conditions (e.g., pH, temperature) .

Advanced Analytics: Use LC-MS/MS to identify intermediate degradation products (e.g., 4-nitrophenol or acetic acid derivatives) .

Mechanistic Studies: Conduct isotope-labeling (e.g., ¹⁸O) to trace hydrolysis pathways and validate competing mechanisms .

Q. What methodologies are suitable for studying its interactions with biological enzymes (e.g., esterases)?

Methodological Answer:

- Kinetic Assays: Use Michaelis-Menten kinetics to measure enzyme inhibition constants (Kᵢ) and catalytic efficiency (kcat/Kₘ) .

- Fluorescence Quenching: Monitor binding affinity via tryptophan fluorescence changes in esterase active sites .

- Molecular Dynamics (MD): Simulate enzyme-ligand interactions to identify critical binding residues .

Q. How can membrane separation technologies improve its purification at scale?

Methodological Answer:

- Nanofiltration: Use membranes with 200–300 Da MWCO to separate the compound (MW 272.26) from smaller impurities .

- Solvent-Resistant Membranes: Apply polydimethylsiloxane (PDMS)-based membranes for organic solvent systems (e.g., DCM or THF) .

- Process Optimization: Adjust transmembrane pressure (3–5 bar) and cross-flow velocity to maximize flux and selectivity .

Q. What computational tools can predict its physicochemical properties for drug delivery applications?

Methodological Answer:

- LogP Estimation: Use ChemAxon or ACD/Labs to calculate partition coefficients and assess lipid solubility .

- pKa Prediction: Apply MarvinSketch to determine ionization states under physiological conditions .

- ADMET Profiling: Utilize SwissADME or ADMETLab to evaluate bioavailability and toxicity risks .

Q. How can researchers validate its role as a synthetic precursor for complex heterocycles?

Methodological Answer:

- Cyclization Reactions: React with primary amines to form oxazolidinones; monitor ring closure via in situ IR .

- Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions to functionalize the 4-nitrophenyl group .

- Mechanistic Trapping: Employ TEMPO to detect radical intermediates in photochemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.